molecular formula C16H17N3OS B1676261 1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide CAS No. 181238-67-5

1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide

Cat. No.: B1676261
CAS No.: 181238-67-5
M. Wt: 299.4 g/mol
InChI Key: TUMUOLDYJYUKOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCC-134 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the core structure: The cyclobutane ring is synthesized through a cyclization reaction.

    Introduction of the imidazole group: This is achieved through a nucleophilic substitution reaction.

    Attachment of the benzoyl group: This step involves an acylation reaction using benzoyl chloride.

    Methylation of the amine group: The final step involves the methylation of the amine group using methyl iodide

Industrial Production Methods

Industrial production of MCC-134 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

MCC-134 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MCC-134 has a wide range of applications in scientific research:

Mechanism of Action

MCC-134 exerts its effects by interacting with ATP-sensitive potassium channels. It acts as an inverse agonist for pancreatic-type channels and an agonist for smooth muscle-type channels. This dual action helps in understanding the role of these channels in various physiological processes. The compound inhibits mitochondrial ATP-sensitive potassium channels, which plays a role in cardioprotection by preventing ischemic preconditioning .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MCC-134

MCC-134 is unique due to its ability to both open surface ATP-sensitive potassium channels and inhibit mitochondrial ATP-sensitive potassium channels. This dual action makes it a valuable tool in studying the role of these channels in various physiological and pathophysiological processes .

Properties

CAS No.

181238-67-5

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide

InChI

InChI=1S/C16H17N3OS/c1-17-15(21)16(7-2-8-16)14(20)12-3-5-13(6-4-12)19-10-9-18-11-19/h3-6,9-11H,2,7-8H2,1H3,(H,17,21)

InChI Key

TUMUOLDYJYUKOV-UHFFFAOYSA-N

SMILES

CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3

Canonical SMILES

CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-(1H-imidazol-1-yl)benzoyl)-N-methylcyclobutanecarbothioamide
MCC 134
MCC-134

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide
Reactant of Route 2
1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide
Reactant of Route 3
1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide
Reactant of Route 4
Reactant of Route 4
1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide
Reactant of Route 5
1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide
Reactant of Route 6
1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide

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